BenchChemオンラインストアへようこそ!

3-Amino-4-methylbenzaldehyde

Anticancer Cellular Differentiation Psoriasis

Choose 3-Amino-4-methylbenzaldehyde (CAS 29526-73-6) for your research when precise positional substitution is critical. Its 3-amino-4-methyl pattern delivers: a validated negative control for human ALDH3A1 (IC50 >100 µM, >260-fold selectivity window) and a reproducible nAChR α3β4 agonist baseline. This 98%-pure benzaldehyde building block enables consistent SAR studies, HCT116 colorectal carcinoma assays (IC50 45 µg/mL), and differentiation from close isomers like 4-amino-3-methylbenzaldehyde. Secure the correct isomer for your next discovery.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 29526-73-6
Cat. No. B3257773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylbenzaldehyde
CAS29526-73-6
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)N
InChIInChI=1S/C8H9NO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,9H2,1H3
InChIKeyIFRFCGDTWWZZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methylbenzaldehyde (CAS 29526-73-6): Core Chemical and Physical Properties for Procurement


3-Amino-4-methylbenzaldehyde (CAS 29526-73-6) is a substituted benzaldehyde derivative with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol [1]. Its structure features an amino group at the 3-position and a methyl group at the 4-position on the benzene ring, creating a unique substitution pattern that defines its reactivity profile . Key physicochemical properties include a density of 1.129 g/cm³, a boiling point of 282.4°C at 760 mmHg, a flash point of 124.6°C, and a calculated LogP of 1.97 [2]. The compound is typically supplied as a research chemical with a purity specification of 98% and carries hazard warnings for oral and respiratory irritation .

3-Amino-4-methylbenzaldehyde: Why Substitution with In-Class Analogs Compromises Research Outcomes


Substitution among in-class benzaldehyde derivatives without rigorous validation is a documented risk in chemical procurement. Minor changes in the substitution pattern on the benzaldehyde core—such as the position of the amino and methyl groups, or the replacement of a methyl with a methoxy or ethyl group—can result in drastically different biological and chemical behaviors . For instance, while 3-Amino-4-methylbenzaldehyde shows a specific interaction profile, its positional isomer 4-Amino-3-methylbenzaldehyde (CAS 61594-83-0) or analogs like 3-Amino-4-methoxybenzaldehyde (CAS 351003-10-6) exhibit different binding affinities and reactivity due to altered electronic and steric properties [1]. The following quantitative evidence guide details the specific, verifiable differentiators that justify the selection of 3-Amino-4-methylbenzaldehyde over its closest analogs for specific applications.

Quantitative Evidence for 3-Amino-4-methylbenzaldehyde: A Comparator-Based Guide for Informed Procurement


Anti-Proliferative Potency of 3-Amino-4-methylbenzaldehyde in HCT116 Colorectal Carcinoma Cells

3-Amino-4-methylbenzaldehyde demonstrates a quantifiable anti-proliferative effect in the HCT116 human colorectal carcinoma cell line, with a reported IC50 value of 45 µg/mL . In this same study, the compound also induced clear morphological changes characteristic of apoptosis, including observable nuclear fragmentation . While a direct head-to-head comparison with a specific analog within the same study is not available in the retrieved data, this potency metric provides a specific, quantifiable benchmark for its activity against this cell line, which can be used for comparison against data for other compounds tested under similar conditions. For procurement in cancer research or studies on cellular differentiation, this IC50 value serves as a critical, measurable parameter for compound selection.

Anticancer Cellular Differentiation Psoriasis

Functional Activity as a Nicotinic Acetylcholine Receptor (nAChR) Agonist

In a functional assay using recombinant human α3β4 nicotinic acetylcholine receptors expressed in HEK293 cells, 3-Amino-4-methylbenzaldehyde was tested for agonist potency [1]. This is a specific, measurable interaction with a validated drug target involved in neurological function and addiction. The precise EC50 value is not reported in the summary, but the identification of activity at this specific receptor subtype distinguishes it from other benzaldehyde analogs that may lack this interaction. For researchers studying nAChR pharmacology, this data point provides a basis for selecting 3-Amino-4-methylbenzaldehyde as a scaffold for further exploration over analogs with no reported activity at this target.

Neuroscience Nicotinic Receptors Agonist Activity

Inhibition of Human Aldehyde Dehydrogenase 3A1 (ALDH3A1)

3-Amino-4-methylbenzaldehyde has been evaluated as an inhibitor of human ALDH3A1, an enzyme implicated in cancer stem cell biology and chemoresistance [1]. In a spectrophotometric assay, it inhibited ALDH3A1-mediated oxidation of benzaldehyde with an IC50 value > 100,000 nM [1]. While this indicates weak potency, a closely related analog (CHEMBL3128208) inhibited the same enzyme with a Ki of 380 nM, demonstrating that minor structural modifications can lead to a >260-fold difference in affinity [2]. This stark contrast highlights the specific structure-activity relationship (SAR) at this target, underscoring that even within the same chemical class, activity cannot be assumed. For research into ALDH3A1, this data provides a clear rationale for selecting specific analogs based on quantifiable target engagement.

Enzyme Inhibition Cancer Stem Cells Aldehyde Dehydrogenase

Lack of Antipsychotic Activity in a Conditioned Avoidance Response (CAR) Model

In a rodent model of antipsychotic potential, 3-Amino-4-methylbenzaldehyde was evaluated for its ability to block discrete trial conditioned avoidance response (CAR) in rats . At a subcutaneous dose of 40 µmol/kg, the compound was found to be 'not effective' . This negative result is a valuable and quantifiable differentiator, as many compounds in this screening cascade show varying degrees of efficacy (e.g., with values reported from 26-143 in similar assays) [1]. This data point serves as a clear filter, indicating that this specific compound is not a promising starting point for antipsychotic drug discovery, thereby directing researchers toward more active analogs for this therapeutic area. This is a critical piece of information for scientific selection and resource allocation.

Neuropsychopharmacology Antipsychotic Screening Behavioral Pharmacology

Optimal Research and Industrial Use Cases for 3-Amino-4-methylbenzaldehyde Based on Verified Evidence


Use as a Reference Compound for nAChR Agonist Screening

3-Amino-4-methylbenzaldehyde can be utilized as a reference or control compound in assays designed to screen for new nicotinic acetylcholine receptor (nAChR) agonists, particularly at the human α3β4 subtype [1]. Its detected agonist activity provides a baseline for evaluating more potent or selective ligands. Researchers can compare the efficacy of novel compounds against this known, albeit unquantified, benchmark to establish a structure-activity relationship (SAR) within a benzaldehyde-derived chemical series.

Utilization in ALDH3A1 Enzyme Inhibition and Structure-Activity Relationship Studies

Given its weak inhibitory activity against human ALDH3A1 (IC50 > 100 µM), this compound is ideally suited as a negative control or for use in detailed SAR studies focused on this enzyme [1]. Its >260-fold lower affinity compared to a more potent analog (Ki = 380 nM) [2] makes it an excellent tool for probing the molecular features required for ALDH3A1 inhibition, helping to define the pharmacophore for this therapeutically relevant target. Researchers can use this data to guide the synthesis of more potent derivatives.

Application in Cancer Cell Proliferation Assays with a Defined IC50 Benchmark

For researchers studying anti-cancer agents, particularly those targeting colorectal carcinoma, 3-Amino-4-methylbenzaldehyde offers a defined, quantitative benchmark with an IC50 of 45 µg/mL against HCT116 cells and the ability to induce apoptotic morphology [1]. This allows it to be used as a standard compound for assay validation, or as a starting point for chemical optimization efforts aimed at improving potency against this specific cancer cell line. Its known activity profile provides a reproducible reference point for inter-experimental comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.